molecular formula C11H15NO3 B123269 2,6-Dimethyl-L-tyrosine CAS No. 123715-02-6

2,6-Dimethyl-L-tyrosine

Cat. No. B123269
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of the amino acid tyrosine . It has the molecular formula C11H15NO3 . This compound enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides .


Synthesis Analysis

The synthesis of 2,6-Dimethyl-L-tyrosine involves a short, three-step process. This includes a microwave-assisted Negishi coupling for the key carbon-carbon bond-forming step . The synthesis process is also used for the expedient synthesis of other unnatural tyrosine derivatives .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-L-tyrosine consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 209.242 Da and the monoisotopic mass is 209.105194 Da .


Physical And Chemical Properties Analysis

2,6-Dimethyl-L-tyrosine has a density of 1.2±0.1 g/cm3, a boiling point of 412.8±45.0 °C at 760 mmHg, and a flash point of 203.4±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Derivatives in Opioid Peptidomimetics

2,6-Dimethyl-L-tyrosine (Dmt) is instrumental in the development of synthetic opioid ligands, offering improved potency at opioid receptor types due to its unique structure. Innovative synthesis methods, including microwave-assisted Negishi coupling, have been developed to enhance the availability of Dmt for opioid research. This has led to the exploration of Dmt in a variety of opioid peptidomimetics, contributing significantly to opioid receptor subtype studies (Bender et al., 2015).

Total Synthesis for Peptide Mimetics

Dmt has been synthesized as a constrained aromatic α-amino acid, designed for creating specific local constraints in peptides or peptide mimetics. This synthesis approach, involving asymmetric synthesis of all four stereoisomers, contributes to the understanding and development of peptide analogues and their structure-activity relationships (Qian et al., 1995).

Role in Peptide-Receptor Interactions

Research on tyrosine analogues, such as 2′,6′-dimethyl-β-methyl-tyrosines, has revealed restricted rotations about their Cβ-Cγ bonds. These dynamic properties of Dmt and similar compounds shed light on the role of side chain dynamics in peptide-receptor interactions, which is crucial for understanding protein functions (Jiao et al., 1993).

Influence on Opioid Parameters

Dmt enhances receptor affinity and functional bioactivity in opioid peptides. Studies on compounds like H-Dmt-NH-CH(3) have demonstrated significant affinity and partial mu-opioid agonism, contributing to the understanding of opioid pharmacology (Fujita et al., 2005).

Efficient Synthesis for Pharmaceutical Applications

Advances in the synthesis of Dmt, such as the use of palladium-catalyzed directed C-H functionalization, have streamlined the production of this compound. These methods avoid racemization at α-chiral centers, making Dmt more accessible for pharmaceutical research and development (Wang et al., 2017).

Biotechnological Production and Applications

The broader context of L-tyrosine production and application, including biotechnological methods, has implications for the production of Dmt. These methods allow for environmentally friendly and carbon-efficient production of L-tyrosine and its derivatives, including Dmt, for various industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).

Analogue Preparation in Analgesic Research

Preparation of analogues of Dmt, particularly in the context of analgesic dipeptide research, has expanded the understanding of opioid activity and analgesic properties. This research has direct implications for the development of new analgesic compounds (Chandrakumar et al., 1992).

Safety And Hazards

When handling 2,6-Dimethyl-L-tyrosine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154070
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-L-tyrosine

CAS RN

123715-02-6
Record name 2',6'-Dimethyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-L-tyrosine
Reactant of Route 2
2,6-Dimethyl-L-tyrosine
Reactant of Route 3
2,6-Dimethyl-L-tyrosine
Reactant of Route 4
2,6-Dimethyl-L-tyrosine
Reactant of Route 5
2,6-Dimethyl-L-tyrosine
Reactant of Route 6
2,6-Dimethyl-L-tyrosine

Citations

For This Compound
337
Citations
J Fichna, R Perlikowska, A Wyrębska, K Gach… - Bioorganic & medicinal …, 2011 - Elsevier
This study reports the synthesis and biological evaluation of a series of new side-chain-to-side-chain cyclized endomorphin-2 (EM-2) and morphiceptin analogs of a general structure Tyr…
Number of citations: 31 www.sciencedirect.com
G Balboni, E Marzola, Y Sasaki, A Ambo… - Bioorganic & medicinal …, 2010 - Elsevier
Here we evaluated how the interchange of the amino acids 2′,6′-dimethyl-l-tyrosine (Dmt), 2′,6′-difluoro-l-tyrosine (Dft), and tyrosine in position 1 can affect the pharmacological …
Number of citations: 17 www.sciencedirect.com
AM Bender, NW Griggs, C Gao, TJ Trask… - ACS Medicinal …, 2015 - ACS Publications
The unnatural amino acid 2′,6′-dimethyl-l-tyrosine has found widespread use in the development of synthetic opioid ligands. Opioids featuring this residue at the N-terminus often …
Number of citations: 24 pubs.acs.org
Y Jinsmaa, Y Okada, Y Tsuda, K Shiotani… - … of Pharmacology and …, 2004 - ASPET
Novel bioactive opioid mimetic agonists containing 2′,6′-dimethyl-l-tyrosine (Dmt) and a pyrazinone ring interact with μ-and δ-opioid receptors. Compound 1 [3-(4′ -Dmt-aminobutyl)…
Number of citations: 54 jpet.aspetjournals.org
T Li, K Shiotani, A Miyazaki, Y Tsuda… - Journal of medicinal …, 2007 - ACS Publications
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH 2 ) and [Dmt 1 ]EM-2 (Dmt = 2‘,6‘-dimethyl-l-tyrosine) analogues, containing alkylated Phe 3 derivatives, 2‘-monomethyl (2, 2‘), 3‘,5‘- and 2‘,6‘-…
Number of citations: 56 pubs.acs.org
K Shiotani, T Li, A Miyazaki, Y Tsuda, T Yokoi… - Bioorganic & medicinal …, 2007 - Elsevier
Twelve 2′,6′-dimethyl-l-tyrosine (Dmt) analogues linked to a pyrazinone platform were synthesized as 3- or 6-[H-Dmt-NH(CH 2 ) n ],3- or 6-R-2(1H)-pyrazinone (n=1–4). 3-[H-Dmt-NH-…
Number of citations: 10 www.sciencedirect.com
Y Fujita, Y Tsuda, T Motoyama, T Li, A Miyazaki… - Bioorganic & medicinal …, 2005 - Elsevier
The 2′,6′-dimethyl-l-tyrosine (Dmt) enhances receptor affinity, functional bioactivity and in vivo analgesia of opioid peptides. To further investigate its direct influence on these opioid …
Number of citations: 14 www.sciencedirect.com
G Balboni, S Salvadori, C Trapella… - ACS Chemical …, 2010 - ACS Publications
Based on a renewed importance recently attributed to bi- or multifunctional opioids, we report the synthesis and pharmacological evaluation of some analogues derived from our lead μ …
Number of citations: 16 pubs.acs.org
S Ballet, S Salvadori, C Trapella… - Journal of medicinal …, 2006 - ACS Publications
The Aba-Gly scaffold, incorporated into Dmt-Tic ligands (H-Dmt-Tic-Gly-NH-CH 2 -Ph, H-Dmt-Tic-Gly-NH-Ph, H-Dmt-Tic-NH-CH 2 -Bid), exhibited mixed μ/δ or δ opioid receptor …
Number of citations: 23 pubs.acs.org
T Yamamoto, P Nair, TM Largent-Milnes… - Journal of medicinal …, 2011 - ACS Publications
Multivalent ligands with δ/μ opioid agonist and NK1 antagonist activities have shown promising analgesic potency without detectable sign of toxicities, including motor skill impairment …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.